Stereochemical Identity: Enantiomerically Pure (1S) vs. Racemic Mixture (CAS 56447-09-7)
The (1S)-enantiomer (CAS 701223-12-3) is differentiated from the racemic mixture (CAS 56447-09-7) by its defined stereochemistry at the C-1 position. The (1S)-enantiomer has the isomeric SMILES C[C@]1(CC1(Cl)Cl)C(=O)Cl and InChI Key AUVFGQDYJGWIJS-BYPYZUCNSA-N, whereas the racemic mixture has the non-stereodescriptive SMILES CC1(CC1(Cl)Cl)C(=O)Cl and InChI Key AUVFGQDYJGWIJS-UHFFFAOYSA-N [1][2]. The SigmaAldrich-listed racemic product (Catalog FLUH99C75CCA) is supplied at 95% purity without stereochemical specification .
| Evidence Dimension | Stereochemical configuration (isomeric identity) |
|---|---|
| Target Compound Data | (1S)-enantiomer: Isomeric SMILES C[C@]1(CC1(Cl)Cl)C(=O)Cl; InChI Key AUVFGQDYJGWIJS-BYPYZUCNSA-N |
| Comparator Or Baseline | Racemic mixture (CAS 56447-09-7): SMILES CC1(CC1(Cl)Cl)C(=O)Cl; InChI Key AUVFGQDYJGWIJS-UHFFFAOYSA-N |
| Quantified Difference | Single enantiomer vs. 1:1 racemate; absolute configuration (S) assigned at C-1 |
| Conditions | Computational stereochemistry assignment (PubChem 2024-2025 release) |
Why This Matters
For stereospecific coupling reactions, the (1S)-enantiomer yields a single diastereomer product, while the racemate generates a 1:1 mixture of diastereomers, necessitating chiral separation or resulting in 50% yield loss of the desired isomer.
- [1] PubChem Compound Summary for CID 7015919, Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 2758130, 2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride. National Center for Biotechnology Information. View Source
